N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines benzimidazole, thiadiazolidinone, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated intermediates, sulfonyl chlorides, and amines under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzenesulfonamide
- N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)phenyl]ethyl]benzenesulfonamide
- N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-chlorophenyl]ethyl]benzenesulfonamide
Uniqueness
What sets N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C24H23N5O5S2-2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H25N5O5S2/c1-16-13-17(11-12-22(16)29-15-23(30)28-36(29,33)34)14-21(24-25-19-9-5-6-10-20(19)26-24)27-35(31,32)18-7-3-2-4-8-18/h2-13,21,27,33-34H,14-15H2,1H3,(H,25,26)(H,28,30)/p-2 |
InChI Key |
IQMDFGDFPBZKEH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)N5CC(=O)NS5([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.